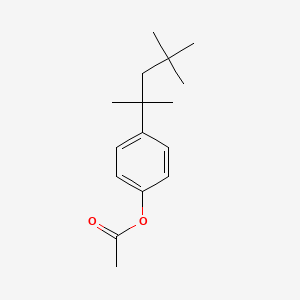

4-(2,4,4-Trimethylpentan-2-yl)phenyl acetate

描述

4-(2,4,4-Trimethylpentan-2-yl)phenyl acetate is an organic compound that belongs to the class of phenyl acetates It is characterized by the presence of a phenyl ring substituted with an acetate group and a 2,4,4-trimethylpentan-2-yl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,4-Trimethylpentan-2-yl)phenyl acetate typically involves the esterification of 4-(2,4,4-trimethylpentan-2-yl)phenol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

化学反应分析

Types of Reactions

4-(2,4,4-Trimethylpentan-2-yl)phenyl acetate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 4-(2,4,4-trimethylpentan-2-yl)phenol and acetic acid.

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) in the presence of catalysts like iron(III) chloride.

Major Products Formed

Hydrolysis: 4-(2,4,4-Trimethylpentan-2-yl)phenol and acetic acid.

Oxidation: Quinones or other oxidized phenyl derivatives.

Substitution: Halogenated or nitrated derivatives of the original compound.

科学研究应用

Chemistry

In synthetic organic chemistry, 4-(2,4,4-trimethylpentan-2-yl)phenyl acetate serves as an important intermediate for the synthesis of more complex molecules. Its unique structure allows it to undergo various chemical reactions such as hydrolysis and oxidation.

Biology

Recent studies have investigated the biological activity of this compound. It has shown potential antimicrobial and antioxidant properties. For instance:

- Antimicrobial Activity : The compound has been evaluated against Mycobacterium tuberculosis in high-throughput screening assays. It demonstrated significant inhibition rates, suggesting its potential as a lead compound for drug development against tuberculosis .

Medicine

In medicinal chemistry, this compound is explored for its role in drug design:

- Drug Development : Research indicates that derivatives of this compound could be modified to enhance potency against specific targets like MDH enzymes in cancer therapy . Its structural features allow for modifications that can improve biological activity while reducing toxicity.

Industry

The compound finds applications in various industrial processes:

- Polymer Production : It acts as a stabilizer in polymer formulations.

- Lubricants : Used as an additive to enhance the performance of lubricants due to its thermal stability and low volatility.

Case Studies

- Antimicrobial Screening : A study highlighted the compound's effectiveness against Mycobacterium tuberculosis, where it was part of a diverse chemical library tested for biological activity . This research emphasizes the importance of structural modifications for enhancing efficacy against drug-resistant strains.

- Cancer Therapeutics : Investigations into dual inhibitors targeting MDH enzymes have shown that derivatives of this compound retain significant activity while allowing for structural flexibility that can lead to improved pharmacological properties .

作用机制

The mechanism of action of 4-(2,4,4-Trimethylpentan-2-yl)phenyl acetate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

相似化合物的比较

Similar Compounds

4-(2,4,4-Trimethylpentan-2-yl)phenol: The parent compound from which the acetate derivative is synthesized.

2-(2,4,4-Trimethylpentan-2-yl)phenol: A structural isomer with similar chemical properties.

Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine: Another related compound with applications in the synthesis of lubricating oils.

Uniqueness

4-(2,4,4-Trimethylpentan-2-yl)phenyl acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential applications compared to its parent phenol and other related compounds. Its ability to undergo ester-specific reactions, such as hydrolysis and transesterification, sets it apart from similar compounds.

生物活性

4-(2,4,4-Trimethylpentan-2-yl)phenyl acetate is a compound with significant potential in various scientific fields, particularly in biology and medicine. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications based on recent research findings.

The molecular structure of this compound can be described as follows:

- Chemical Formula : C16H26O2

- Molecular Weight : 250.38 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antioxidant , antimicrobial , and potential anticancer properties . Below are detailed findings from various studies:

Antioxidant Activity

The compound has been investigated for its ability to scavenge free radicals and inhibit oxidative stress. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases.

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored, particularly its effectiveness against various bacterial strains.

Potential Anticancer Properties

Recent studies have begun to investigate the compound's role in cancer therapy, particularly its inhibition of key enzymes involved in tumor growth.

| Study | Target Enzyme | IC50 (µM) |

|---|---|---|

| MDPI | MDH1/MDH2 (malate dehydrogenases) | IC50 values of 3.38 ± 0.36 and 1.53 ± 0.08 respectively indicating promising dual inhibition potential. |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Antioxidant Mechanism : The compound scavenges free radicals by donating electrons, thereby stabilizing reactive species and preventing cellular damage.

- Enzyme Inhibition : It acts as a mixed-type inhibitor for enzymes such as tyrosinase and malate dehydrogenases, modulating their activity and affecting metabolic pathways crucial for cell survival and proliferation.

- Cellular Pathway Modulation : The compound may influence signaling pathways related to inflammation and apoptosis, suggesting its potential role in therapeutic interventions for diseases characterized by oxidative stress and uncontrolled cell growth.

Case Studies

Several case studies highlight the practical applications of this compound:

- Case Study on Antimicrobial Efficacy :

- A study assessed the antimicrobial efficacy against Staphylococcus aureus, demonstrating that formulations containing the compound significantly reduced bacterial load in vitro.

- Cancer Research :

- Research focusing on lung cancer revealed that derivatives of this compound exhibited selective inhibition against cancer cell lines while sparing normal cells, showcasing its therapeutic potential.

属性

IUPAC Name |

[4-(2,4,4-trimethylpentan-2-yl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-12(17)18-14-9-7-13(8-10-14)16(5,6)11-15(2,3)4/h7-10H,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZULFCXKNQZRLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(C)(C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20281793 | |

| Record name | 4-(2,4,4-trimethylpentan-2-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5454-15-9 | |

| Record name | Phenol, 4-(1,1,3,3-tetramethylbutyl)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5454-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 23067 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005454159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC23067 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,4,4-trimethylpentan-2-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。